molecular formula C23H22O4 B12555401 Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]- CAS No. 144632-77-9

Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]-

Cat. No.: B12555401
CAS No.: 144632-77-9
M. Wt: 362.4 g/mol
InChI Key: ZDGDZZAYYSXBAY-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]- is a complex organic compound with a molecular formula of C22H22O4 This compound is characterized by the presence of methoxy and phenylmethoxy groups attached to a central ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]- typically involves the reaction of appropriate methoxy and phenylmethoxy substituted benzene derivatives with ethanone. One common method includes the use of Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenylmethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to target proteins or enzymes. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-[4-(phenylmethoxy)phenyl]-: Similar structure but with fewer methoxy groups.

    2-Methoxy-1-phenyl-ethanone: Contains a single methoxy group and a phenyl ring.

    1-[3,4-Bis(phenylmethoxy)phenyl]ethanone: Similar structure with different substitution patterns.

Uniqueness

Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

144632-77-9

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone

InChI

InChI=1S/C23H22O4/c1-17(24)20-13-14-21(26-15-18-9-5-3-6-10-18)23(25-2)22(20)27-16-19-11-7-4-8-12-19/h3-14H,15-16H2,1-2H3

InChI Key

ZDGDZZAYYSXBAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3

Origin of Product

United States

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